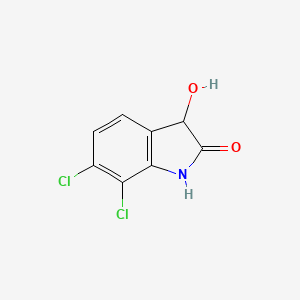![molecular formula C13H19NO4 B2522607 2-méthoxy-N-[2-méthoxy-2-(3-méthoxyphényl)éthyl]acétamide CAS No. 1797893-22-1](/img/structure/B2522607.png)
2-méthoxy-N-[2-méthoxy-2-(3-méthoxyphényl)éthyl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H17NO4 This compound is characterized by the presence of methoxy groups and an acetamide functional group
Applications De Recherche Scientifique
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with methoxyamine hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and acetamide functional group play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-N-[2-(3-methoxyphenyl)ethyl]acetamide: Lacks one methoxy group compared to the target compound.
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Contains an additional methoxy group on the phenyl ring.
N-[2-(3-methoxyphenyl)ethyl]acetamide: Lacks two methoxy groups compared to the target compound.
Uniqueness
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
2-methoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-16-9-13(15)14-8-12(18-3)10-5-4-6-11(7-10)17-2/h4-7,12H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZAWEQCWPWTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
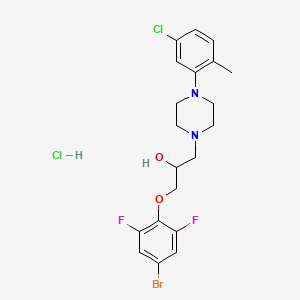
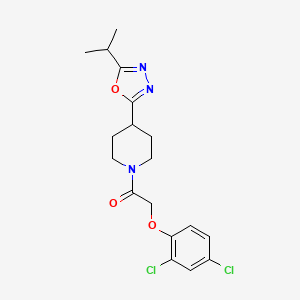
![3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B2522528.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)
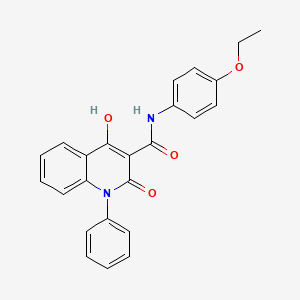
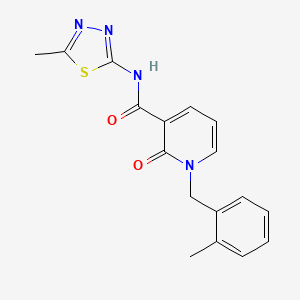
![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)
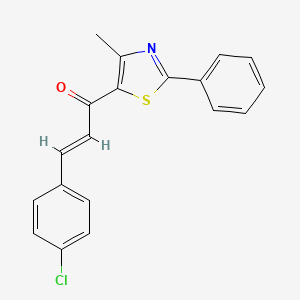

![3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2522543.png)
![7-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2522546.png)
